molecular formula C19H23N3O3 B2634056 N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide CAS No. 1706145-55-2

N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide

Cat. No. B2634056
CAS RN: 1706145-55-2
M. Wt: 341.411
InChI Key: RNUXRJCFMYHPKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a morpholine ring and a benzene ring linked to each other . The molecular weight is approximately 444.5007 . The chemical formula is C26H25FN4O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 444.5007 and a chemical formula of C26H25FN4O2 . It is a small molecule and is classified as experimental .

Scientific Research Applications

Anticancer Activity

The design and synthesis of benzamide derivatives, including structures similar to N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide, have shown significant inhibitory activity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds, particularly one with a notable structure-activity relationship, demonstrated enhanced inhibitory activity due to the introduction of a 5-methylpyridazin-3(2H)-one fragment and modifications with a morpholine group. This suggests their potential as anticancer agents (Xiong et al., 2020).

Antidepressant Properties

Research on the synthesis of benzamide derivatives, including interactions with morpholine, has identified compounds with antidepressant properties. For example, the synthesis process of the antidepressant Befol, involving the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, showcases the diverse applications of such chemical frameworks in developing therapeutic agents (Donskaya et al., 2004).

Antifatigue Effects

A study on benzamide derivatives synthesized by reacting substituted benzoic acids with morpholine, among other compounds, has revealed their potential anti-fatigue effects. These compounds have shown to enhance the swimming endurance capacity in mice, indicating a promising area for the development of agents to counteract fatigue (Wu et al., 2014).

Antibacterial Activity

Compounds structurally related to N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide have been explored for their antibacterial properties. The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have also indicated their activity against bacteria, further highlighting the broad spectrum of biological activities offered by benzamide derivatives (Norman et al., 1996).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-19(21-9-4-10-22-11-13-24-14-12-22)16-5-3-6-17(15-16)25-18-7-1-2-8-20-18/h1-3,5-8,15H,4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXRJCFMYHPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide

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